molecular formula C10H7N3 B11915102 3-Aminoisoquinoline-5-carbonitrile CAS No. 1337882-16-2

3-Aminoisoquinoline-5-carbonitrile

Cat. No.: B11915102
CAS No.: 1337882-16-2
M. Wt: 169.18 g/mol
InChI Key: VJVWVPFLMISDEQ-UHFFFAOYSA-N
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Description

3-Aminoisoquinoline-5-carbonitrile is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide distribution in natural products and their significant biological and medicinal importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 3-aminoisoquinoline-5-carbonitrile involves a metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles . This method provides a facile synthesis route from readily available starting materials. Other methods include the direct amination of 3-haloisoquinoline with sodium amide, aqueous ammonia, or cyclic amine . Cyclocondensation of 2-cyanomethyl benzoaldehydes or 2-acylphenylacetonitriles with amines is also a common approach .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisoquinoline-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-Aminoisoquinoline-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminoisoquinoline-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: 3-Aminoisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1337882-16-2

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

3-aminoisoquinoline-5-carbonitrile

InChI

InChI=1S/C10H7N3/c11-5-7-2-1-3-8-6-13-10(12)4-9(7)8/h1-4,6H,(H2,12,13)

InChI Key

VJVWVPFLMISDEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)C#N)N

Origin of Product

United States

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